Ethyl pyridine-1(2H)-carboxylate
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Overview
Description
Ethyl pyridine-1(2H)-carboxylate is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethyl ester group attached to the pyridine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pyridine-1(2H)-carboxylate can be synthesized through various methods. One common approach involves the esterification of pyridine-1(2H)-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl pyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-1(2H)-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Pyridine-1(2H)-carboxylic acid.
Reduction: Pyridine-1(2H)-methanol.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Ethyl pyridine-1(2H)-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl pyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The compound’s ester group can undergo hydrolysis, releasing pyridine-1(2H)-carboxylic acid, which may further interact with cellular pathways.
Comparison with Similar Compounds
Ethyl pyridine-1(2H)-carboxylate can be compared with other pyridine derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group.
Pyridine-1(2H)-carboxylic acid: The parent acid form without the ester group.
Ethyl nicotinate: Another ester derivative with a different substitution pattern on the pyridine ring.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
57956-33-9 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h3-6H,2,7H2,1H3 |
InChI Key |
QQJYBYUSURJAFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC=CC=C1 |
Origin of Product |
United States |
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